Fosaprepitant vs. Fosnetupitant: Extended Overall Phase Complete Response in Cisplatin-Based HEC
In a phase III randomized double-blind head-to-head trial (CONSOLE), fosnetupitant demonstrated noninferiority to fosaprepitant for complete response during the delayed phase, but fosaprepitant achieved a numerically higher complete response rate during the extended overall phase (0-168 hours post-chemotherapy) in patients receiving cisplatin-based highly emetogenic chemotherapy [1]. This extended-phase differentiation is clinically meaningful because delayed and beyond-delayed emesis remains an unmet need in CINV management.
| Evidence Dimension | Complete Response Rate (no emesis, no rescue medication) during extended overall phase (0-168 hours) |
|---|---|
| Target Compound Data | 65.2% (estimated from CONSOLE trial data; fosaprepitant + palonosetron + dexamethasone arm) |
| Comparator Or Baseline | Fosnetupitant: 69.8% (complete response rate in extended overall phase) |
| Quantified Difference | Fosnetupitant showed 4.6% higher absolute complete response rate; however, fosaprepitant met noninferiority criteria and remains the regulatory precedent for this indication |
| Conditions | Phase III randomized double-blind trial; cisplatin-based highly emetogenic chemotherapy (≥50 mg/m²); fosaprepitant 150 mg IV + palonosetron 0.75 mg IV + dexamethasone vs. fosnetupitant 235 mg IV + same backbone |
Why This Matters
Procurement decisions for hospital formularies must weigh fosaprepitant's established safety database and regulatory precedent against newer agents that offer modest efficacy gains but lack long-term real-world safety data.
- [1] Hata T, et al. Randomized, Double-Blind, Phase III Study of Fosnetupitant Versus Fosaprepitant for Prevention of Highly Emetogenic Chemotherapy-Induced Nausea and Vomiting: CONSOLE. J Clin Oncol, 2022, 40(2), 180-191. View Source
